3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine
Description
Properties
IUPAC Name |
3-pyrazol-1-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-3-11(9-14-6-1)10-19-13-5-4-12(16-17-13)18-8-2-7-15-18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOOGJMIFEHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyridazine Ring: This involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction where the pyridazine derivative reacts with a pyridine derivative in the presence of a suitable thiol reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrogens in the
Biological Activity
3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a complex heterocyclic compound characterized by a unique arrangement of functional groups, including a pyrazole moiety, a pyridazine ring, and a thioether linkage with a pyridine substituent. This structure suggests significant potential for various biological activities, which are currently under investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be represented as follows:
Biological Activities
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
Antitumor Activity
Studies have shown that pyrazole derivatives can act as potent antitumor agents. For instance, compounds containing pyrazole moieties have demonstrated significant inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . In a notable study, certain pyrazole derivatives were tested in combination with doxorubicin, revealing a synergistic effect that enhanced cytotoxicity against cancer cells .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit inflammatory pathways effectively. For example, some derivatives exhibited comparable anti-inflammatory activity to indomethacin in experimental models .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively documented. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, certain synthesized pyrazoles showed promising results against Escherichia coli and Aspergillus niger .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazole derivatives may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Disruption of Tubulin Polymerization : Some studies suggest that the antitumor effects may be mediated through the inhibition of tubulin polymerization, which is critical for mitosis .
- Antioxidant Activity : The presence of specific functional groups may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies and Research Findings
A series of studies have focused on the biological evaluation of pyrazole derivatives:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to 3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine. Research indicates that pyrazole-based compounds can inhibit various cancer cell lines, including:
- HeLa Cells : Significant inhibition observed with IC50 values below 5 µM.
- A549 Cells : Notable anti-proliferative activity reported, showcasing the compound's potential against lung cancer.
| Compound Type | Target Cell Line | IC50 Value |
|---|---|---|
| Pyrazole Derivative | HeLa | < 5 µM |
| Pyrazole Derivative | A549 | Varies |
Anti-inflammatory Properties
The pyrazole moiety is known for its anti-inflammatory effects. Studies have demonstrated that compounds containing pyrazole rings can reduce inflammation markers in various biological assays. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that certain derivatives of pyridazine and pyrazole exhibit antimicrobial properties against a range of pathogens. The thioether linkage in this compound may enhance its interaction with microbial targets, making it a candidate for further investigation in antimicrobial drug development.
Case Study 1: Anticancer Efficacy
In a study conducted by Kamal et al., novel pyrazole derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds similar to the target compound exhibited significant inhibition of tubulin polymerization, a crucial process in cancer cell division.
Case Study 2: Anti-inflammatory Mechanisms
Research published in MDPI explored the anti-inflammatory mechanisms of pyrazole derivatives. The study found that these compounds could modulate cytokine release, providing insights into their potential therapeutic applications in inflammatory conditions.
Comparison with Similar Compounds
Substituent Effects and Structural Features
The following table summarizes key analogs of the target compound, highlighting differences in substituents and structural characteristics:
Key Observations :
- Electronic Effects : The (pyridin-3-ylmethyl)thio group in the target compound introduces a sulfur atom, which increases electron density at the 6-position compared to chloro or amine substituents. This may enhance nucleophilic reactivity or metal-binding capacity .
- Conformational Flexibility : The piperidine substituent in 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine adopts a chair conformation, reducing steric hindrance and favoring equatorial positioning . In contrast, the rigid thioether linkage in the target compound may restrict rotational freedom.
- Intermolecular Interactions : The N-phenylamine derivative forms intramolecular H-bonds and π–π interactions, stabilizing its planar structure . The target compound’s pyridinylmethyl group could facilitate similar π-stacking but with altered geometry due to the sulfur atom.
Crystallographic and Computational Insights
- Planarity : The N-phenylamine derivative exhibits near-planarity (r.m.s. deviation = 0.044 Å), stabilized by H-bonding and π–π interactions . The target compound’s thioether group may disrupt planarity due to steric or electronic effects.
- Software Tools : Structural analyses of analogs employed SHELX programs for refinement and ORTEP-3/WinGX for visualization, suggesting similar methodologies apply to the target compound .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis challenges include regioselectivity in pyridazine functionalization and stability of intermediates. Optimize via stepwise protocols:
- Use TLC monitoring (CHCl3:CH3OH = 95:5) to track reaction progress .
- Employ reflux conditions with dry ethanol and stoichiometric control of reagents (e.g., aromatic aldehydes, TEA for neutralization) to improve yields .
- Purify via ethanol recrystallization (6–8 mL/g) to isolate crystalline products .
Q. How can structural characterization of this compound be validated using crystallographic and spectroscopic methods?
- Methodological Answer : Combine:
- Single-crystal X-ray diffraction (XRD) for bond-length/angle confirmation, as demonstrated for analogous pyrazolylpyridazines .
- NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) to verify substituent positions, particularly pyridinylmethyl-thio and pyrazole moieties .
- FT-IR for functional group identification (e.g., C-S stretch at ~600–700 cm<sup>−1</sup>) .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the biological activity of pyridazine derivatives, and how can data contradictions be addressed?
- Methodological Answer :
- Split-plot designs : Assign trellis systems (main plots), rootstocks (subplots), and temporal variables (e.g., harvest seasons) to account for environmental variability .
- Standardized assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity, ensuring consistent inoculum size and solvent controls to resolve discrepancies between studies .
- Dose-response curves with ≥4 replicates to assess EC50/IC50 values .
Q. How can computational methods enhance structure-activity relationship (SAR) studies for pyridazine-based compounds?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like CRF-1 receptors or bacterial enzymes .
- DFT calculations (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR models : Use descriptors like LogP, polar surface area, and substituent electronic parameters to predict pharmacokinetic profiles .
Q. What strategies are effective for studying the environmental fate and stability of this compound under varying conditions?
- Methodological Answer :
- Hydrolysis/photolysis studies : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 3–9) to assess degradation pathways .
- LC-MS/MS for tracking transformation products (e.g., sulfoxide/sulfone derivatives) .
- Soil column experiments to evaluate leaching potential, using OECD Guideline 312 .
Data Analysis & Mechanistic Questions
Q. How can researchers resolve contradictions in reported antimicrobial activity data for pyridazine derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., broth microdilution vs. agar diffusion) across studies .
- Check for resistance mechanisms : Use efflux pump inhibitors (e.g., PAβN) in Gram-negative bacteria to distinguish intrinsic vs. acquired resistance .
- Validate via time-kill assays to confirm bacteriostatic vs. bactericidal effects .
Q. What are the best practices for designing multi-step syntheses of analogs with modified pyrazole or pyridinylmethyl-thio groups?
- Methodological Answer :
- Protecting group strategies : Use Boc for pyrazole NH and silyl ethers for hydroxyl groups to prevent side reactions .
- Cross-coupling reactions : Apply Suzuki-Miyaura for aryl-thioether formation (e.g., Pd(PPh3)4, K2CO3 in DMF/H2O) .
- High-throughput screening : Optimize substituents via parallel synthesis (e.g., 24-variant libraries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
